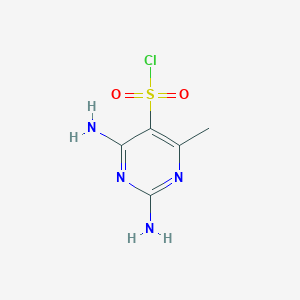
2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN4O2S and a molecular weight of 222.65 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride typically involves the reaction of 2,4-diamino-6-methylpyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Applications De Recherche Scientifique
2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes such as dihydrofolate reductase, disrupting essential biological pathways in pathogens . The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .
Comparaison Avec Des Composés Similaires
2,4-Diaminopyrimidine: A core structure in many pharmaceutical compounds, known for its role in enzyme inhibition.
6-Methylpyrimidine Derivatives: These compounds share structural similarities and are used in various chemical and biological applications.
Uniqueness: 2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of diverse derivatives. This makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C5H7ClN4O2S |
|---|---|
Poids moléculaire |
222.65 g/mol |
Nom IUPAC |
2,4-diamino-6-methylpyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClN4O2S/c1-2-3(13(6,11)12)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10) |
Clé InChI |
BGFSGYKXNLLHKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)N)N)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)
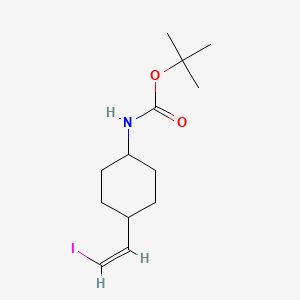
![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
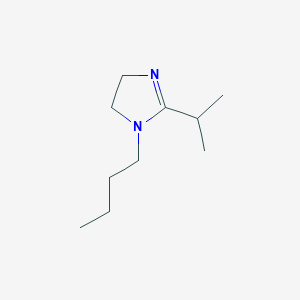
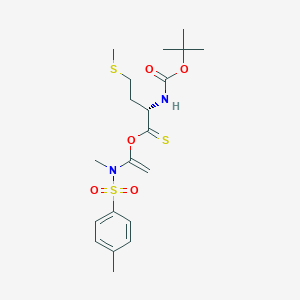
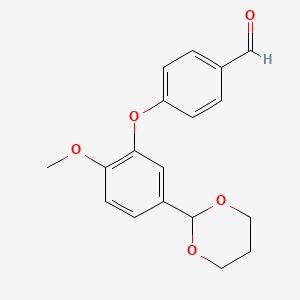
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
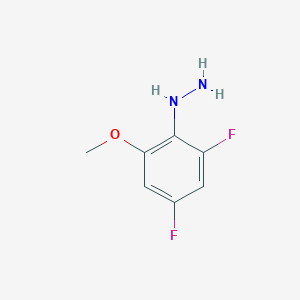
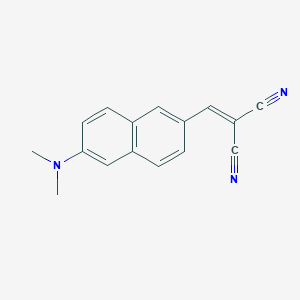
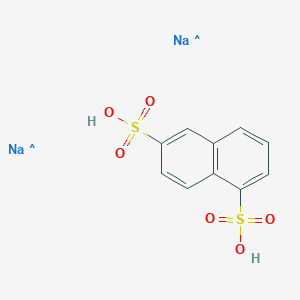
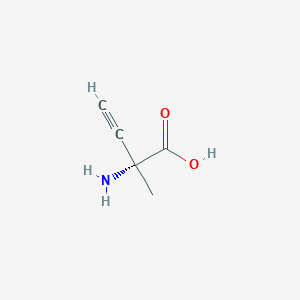
![6,8-Dichloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B12826575.png)

